1,3,5-Tri(9H-carbazol-9-yl)benzene

Catalog No.
S790841
CAS No.
148044-07-9
M.F
C42H27N3
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tri(9H-carbazol-9-yl)benzene

CAS Number

148044-07-9

Product Name

1,3,5-Tri(9H-carbazol-9-yl)benzene

IUPAC Name

9-[3,5-di(carbazol-9-yl)phenyl]carbazole

Molecular Formula

C42H27N3

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C42H27N3/c1-7-19-37-31(13-1)32-14-2-8-20-38(32)43(37)28-25-29(44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-30(26-28)45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-27H

InChI Key

DVNOWTJCOPZGQA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18
  • Hole-transporting material (HTL) in organic light-emitting diodes (OLEDs)

    TCB possesses excellent hole-transporting capabilities. In OLEDs, holes are positively charged carriers that contribute to electroluminescence, the process by which light is emitted. TCB's ability to efficiently transport holes makes it a valuable material for designing efficient OLED devices. [Source: Ossila - TCP, 1,3,5-tris(carbazol-9-yl)benzene ]

  • Phosphorescent host material

    TCB also functions as a host material for phosphorescent emitters in OLEDs. Phosphorescent emitters can harvest both singlet and triplet excitons, leading to increased OLED efficiency. TCB's ability to effectively confine phosphorescent emitters and promote efficient radiative decay of excitons makes it a promising candidate for phosphorescent OLED research. [Source: Sigma-Aldrich - 1,3,5-Tris(N-carbazolyl)benzene ]

1,3,5-Tri(9H-carbazol-9-yl)benzene is a polycyclic aromatic compound characterized by its three carbazole units attached to a benzene ring. Its molecular formula is C₄₂H₂₇N₃, and it possesses a complex structure that contributes to its unique properties. The compound is notable for its potential applications in organic electronics, particularly in the development of light-emitting diodes and photovoltaic devices, due to its excellent charge transport and luminescent properties .

In OLEDs, TCP functions as a host material for phosphorescent dopants. The carbazole groups efficiently transport holes (positive charges) within the device, while the rigid structure promotes good film formation []. Additionally, the triplet energy level of TCP is higher than that of the dopant, allowing for efficient energy transfer and light emission from the dopant molecule [].

The chemical reactivity of 1,3,5-Tri(9H-carbazol-9-yl)benzene primarily involves electrophilic substitutions and coupling reactions. The presence of nitrogen atoms in the carbazole units can facilitate various chemical transformations, including:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki or Stille reactions, which are useful for synthesizing more complex organic molecules.

  • Anticancer Activity: Certain carbazole derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties: Compounds with similar structures have demonstrated antibacterial and antifungal activities in preliminary studies .

Further studies are necessary to fully elucidate the biological effects of this specific compound.

The synthesis of 1,3,5-Tri(9H-carbazol-9-yl)benzene typically involves the following methods:

  • Carbazolylation Reactions: This method involves the reaction of a suitable precursor with carbazole derivatives in the presence of a catalyst to facilitate the formation of the tri-substituted product.
  • Cyclization Reactions: Starting from simpler carbazole derivatives, cyclization can be induced under specific conditions to yield the desired compound .

These synthetic routes are advantageous due to their efficiency and ability to produce high yields.

1,3,5-Tri(9H-carbazol-9-yl)benzene has several notable applications:

  • Organic Light Emitting Diodes (OLEDs): Its excellent luminescent properties make it suitable for use in OLEDs.
  • Organic Photovoltaics: The compound’s ability to transport charge efficiently is beneficial for solar cell applications.
  • Fluorescent Sensors: It can be utilized in sensor technology due to its photophysical properties .

Interaction studies involving 1,3,5-Tri(9H-carbazol-9-yl)benzene primarily focus on its interactions with other organic compounds and materials. Research indicates that:

  • The compound can form complexes with various metal ions, which may enhance its electronic properties.
  • Studies on its interaction with polymers suggest potential uses in composite materials for electronic applications .

Several compounds share structural similarities with 1,3,5-Tri(9H-carbazol-9-yl)benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1,3-Di(9H-carbazol-9-yl)benzeneTwo carbazole units on benzeneLower molecular weight; different electronic properties
2-(9H-Carbazol-9-yl)-phenolOne carbazole unit and a phenolic groupExhibits different solubility characteristics
N,N-DiethylcarbazoleCarbazole structure with ethyl substitutionsEnhanced solubility in organic solvents

Uniqueness of 1,3,5-Tri(9H-carbazol-9-yl)benzene:
This compound stands out due to its tri-substituted structure which enhances its charge transport capabilities compared to di-substituted or mono-substituted derivatives. Its unique arrangement allows for effective stacking in solid-state applications, making it particularly valuable in organic electronics.

XLogP3

11.1

Wikipedia

1,3,5-Tri(9-carbazolyl)benzene

Dates

Modify: 2023-08-15

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